N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine
Description
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine is an organic compound with the molecular formula C10H25N3. It is also known by several other names, including Bis(3-dimethylamino-1-propyl)amine and N,N,N’,N’-Tetramethyldipropylenetriamine . This compound is a colorless or pale yellow liquid with a characteristic amine odor and is soluble in water and alcohols but insoluble in common organic solvents .
Properties
IUPAC Name |
N'-[3-(dimethylamino)propyl]-N,N-dimethyl-N'-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30F3N3/c1-22(2)11-7-13-24(14-8-12-23(3)4)15-16-9-5-6-10-17(16)18(19,20)21/h5-6,9-10H,7-8,11-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMZXBOPTVDSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine can be achieved through a multi-step process. One common method involves the reaction of 1,3-propanediamine with bromoethane to form N,N-dimethyl-1,3-propanediamine. This intermediate is then subjected to nucleophilic substitution with 3-aminopropylamine to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or primary amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.
Scientific Research Applications
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine involves its interaction with various molecular targets and pathways. As a reactive amine, it can form covalent bonds with electrophilic centers in biological molecules, leading to modifications in their structure and function. This compound can also act as a catalyst or promoter in chemical reactions, enhancing the rate and efficiency of the processes .
Comparison with Similar Compounds
N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine can be compared with other similar compounds such as:
- Bis(3-dimethylamino-1-propyl)amine
- N,N,N’,N’-Tetramethyldipropylenetriamine
- 3,3’-Iminobis(N,N-dimethylpropylamine)
These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity. The presence of the trifluoromethyl group in N’-[3-(dimethylamino)propyl]-N,N-dimethyl-N’-[[2-(trifluoromethyl)phenyl]methyl]propane-1,3-diamine imparts unique characteristics, such as increased lipophilicity and enhanced biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
